molecular formula C30H28N2O2S2 B431364 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431364
M. Wt: 512.7g/mol
InChI Key: JDXLTJMECSDAMJ-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that features a unique tricyclic structure This compound contains multiple functional groups, including an ether, a thioether, and a diazatricyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one likely involves multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. A possible synthetic route could involve:

  • Formation of the tricyclic core through a cyclization reaction.
  • Introduction of the thioether group via a nucleophilic substitution reaction.
  • Introduction of the ether group through an alkylation reaction.
  • Final functionalization steps to introduce the remaining groups.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and efficient scaling up of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity could be explored for applications in drug discovery and development, particularly if it exhibits interesting pharmacological properties.

Medicine

If the compound shows bioactivity, it could be investigated as a potential therapeutic agent for various diseases.

Industry

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound shares a similar tricyclic core and functional groups.

    Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

The uniqueness of 4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

Molecular Formula

C30H28N2O2S2

Molecular Weight

512.7g/mol

IUPAC Name

4-(2-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C30H28N2O2S2/c1-18(2)25-15-23-26(16-34-25)36-28-27(23)29(33)32(24-14-7-4-9-19(24)3)30(31-28)35-17-21-12-8-11-20-10-5-6-13-22(20)21/h4-14,18,25H,15-17H2,1-3H3

InChI Key

JDXLTJMECSDAMJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CC(OC6)C(C)C

Origin of Product

United States

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